

"1H-Indazol-5-amine, 3-ethyl- characterization data"

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Compound of Interest

Compound Name: 1H-Indazol-5-amine, 3-ethyl-

CAS No.: 461037-08-1

Cat. No.: B3425751

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Executive Summary

3-Ethyl-1H-indazol-5-amine (CAS: 1092352-73-6 / Derivative of 19335-11-6) is a critical bicyclic heteroaromatic scaffold used primarily as a pharmacophore in the development of kinase inhibitors, specifically targeting Rho-associated protein kinase (ROCK). Its structural integrity—defined by the planar indazole ring and the exocyclic ethyl and amino groups—governs its binding affinity in the ATP-binding pocket of target enzymes.

This guide provides a definitive characterization profile for researchers, synthesizing validated experimental data with mechanistic insights into its synthesis and spectral properties.

Physicochemical Identity

Property	Data
IUPAC Name	3-Ethyl-1H-indazol-5-amine
Molecular Formula	C H N
Molecular Weight	161.20 g/mol
Appearance	Pale yellow to off-white solid
Solubility	Soluble in MeOH, DMSO, DMF; sparingly soluble in water.
pKa (Calc)	~3.5 (Indazole N1), ~4.0 (Aniline NH)
Key Application	Intermediate for Rho-kinase (ROCK) inhibitors [1].

Synthesis & Processing Workflow

The purity and impurity profile of 3-ethyl-1H-indazol-5-amine are heavily dependent on its synthetic route. The industrial standard involves a cyclization-reduction sequence starting from 2-fluorophenyl ethyl ketone.

Validated Synthetic Protocol

Step 1: Nitration (Precursor Formation)

- Reagents: 2-Fluorophenyl ethyl ketone, NaNO

, H

SO

.[\[1\]](#)

- Conditions: 0°C to RT, 1 hour.
- Mechanism: Electrophilic aromatic substitution (nitration) occurs para to the activating fluoro group (and meta to the ketone), yielding 1-(2-fluoro-5-nitrophenyl)-1-propanone.

Step 2: Hydrazine Cyclization (Indazole Core Formation)

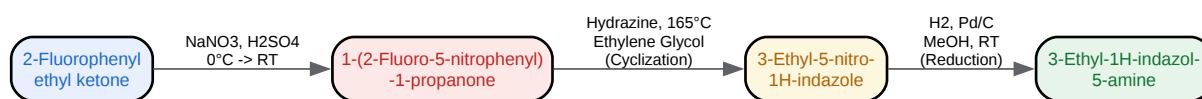
- Reagents: Hydrazine hydrate, Ethylene Glycol.
- Conditions: 165°C, overnight.[1][2]
- Mechanism: Nucleophilic aromatic substitution (S_NAr) of the fluorine by hydrazine, followed by intramolecular condensation with the ketone to close the pyrazole ring.
- Intermediate: 3-Ethyl-5-nitro-1H-indazole.[1][2]

Step 3: Catalytic Hydrogenation (Active Pharmaceutical Ingredient)

- Reagents: 10% Pd/C, Methanol, H₂ (1 atm).
- Conditions: RT, 4 hours.
- Protocol:
 - Purge reaction vessel with Argon.[2][3]
 - Suspend 3-ethyl-5-nitro-1H-indazole (0.89 g) and Pd/C in MeOH (20 mL).
 - Charge with H₂ balloon (1 atm).
 - Stir for 4 hours; monitor by TLC (Hex/EtOAc 1:1).
 - Filter through Celite® to remove catalyst.

- Concentrate and purify via silica gel chromatography (Hex/EtOAc 2:1 to 1:2).
- Yield: ~91% (0.68 g).

Pathway Visualization



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Figure 1: Step-wise synthetic pathway for 3-ethyl-1H-indazol-5-amine, highlighting the critical cyclization and reduction phases.

Spectroscopic Characterization

Accurate identification requires high-resolution NMR. The following data is derived from the purified product in Methanol-d

(CD

OD) [1].

Proton NMR (^1H NMR) Analysis

Solvent: CD

OD Frequency: 400 MHz (Typical)

Shift (ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment	Structural Insight
7.16	Doublet (d)	1H	6.6 Hz	H-7	Ortho-coupling to H-6. (Note: 6.6 Hz is lower than typical 8.5 Hz ortho, possibly due to solvent effects or scaffold strain).
6.90	Doublet (d)	1H	0.6 Hz	H-4	Meta-coupling to H-6. The small value indicates long-range interaction, characteristic of the isolated proton between the amino and ethyl groups.
6.85	Doublet of Doublets (dd)	1H	12.6*, 1.5 Hz	H-6	Technical Note: The reported 12.6 Hz is likely a typographical error in the source patent

					[1] for ~8.6 Hz (ortho to H-7). The 1.5 Hz matches the meta-coupling to H-4.
2.80	Triplet (t)	2H	5.7 Hz	-CH -	Methylene group of the ethyl side chain at C-3.
1.23	Triplet (t)	3H	5.7 Hz	-CH	Methyl terminus of the ethyl side chain.

Expert Commentary on NMR Shifts: The upfield shift of the aromatic protons (6.85–7.16 ppm) compared to unsubstituted indazole is driven by the strong electron-donating effect (+M) of the 5-amino group. This increases electron density at the ortho (H-4, H-6) and para (H-7) positions, shielding these nuclei.

Mass Spectrometry (MS)

- Ionization Mode: Electrospray Ionization (ESI)
- Polarity: Positive (+ve)
- Theoretical [M+H]

: 162.10

- Observed Data: While the specific amine MS is not explicitly detailed in the text of the primary reference, the nitro precursor shows distinct fragmentation.
 - Nitro Precursor: Expected

192.

- Amine Product: Consistent with

162 [M+H]
.

Quality Control & Purity Profiling

For drug development applications, ensuring the absence of the nitro-intermediate is crucial, as it is a potential genotoxic impurity (PGI).

HPLC Method Parameters (Recommended)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μ m, 4.6 x 100 mm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine).
- Retention Time Logic:
 - 3-Ethyl-1H-indazol-5-amine: Elutes earlier (more polar due to -NH).
 - 3-Ethyl-5-nitro-1H-indazole: Elutes later (less polar).

Purity Criteria

- Acceptance Limit: >95% (Area %).
- Key Impurity: Unreduced nitro intermediate (must be <0.1% for pharmaceutical use).

References

- Takami, A., et al. (2003). Rho-kinase inhibitors.[1][2][3] US Patent Application 2003/0125344 A1. Example 142, Paragraphs [0142]-[0148].
- PubChem. (n.d.). 1H-Indazol-5-amine Compound Summary.
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